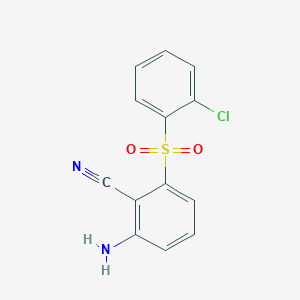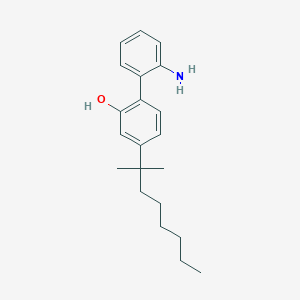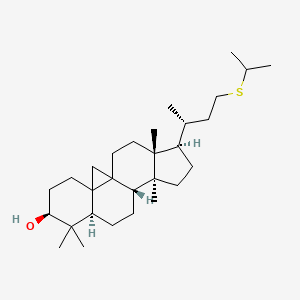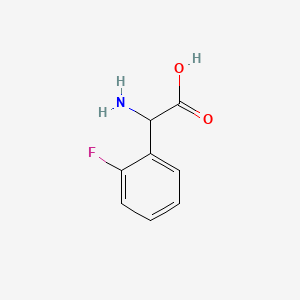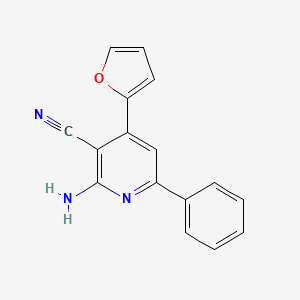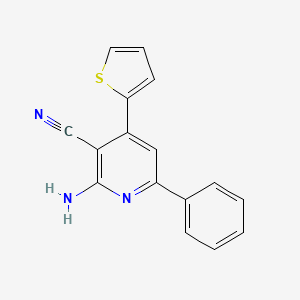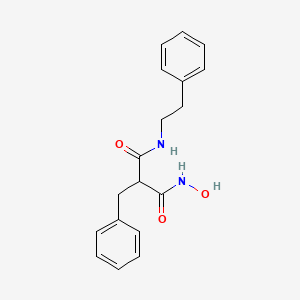
2-benzyl-N1-hydroxy-N3-phenethylmalonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzyl-N1-hydroxy-N3-phenethylmalonamide is a small molecular compound with the chemical formula C18H20N2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-N1-hydroxy-N3-phenethylmalonamide typically involves the reaction of benzylamine and phenethylamine with malonic acid derivatives under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-benzyl-N1-hydroxy-N3-phenethylmalonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-benzyl-N1-hydroxy-N3-phenethylmalonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-benzyl-N1-hydroxy-N3-phenethylmalonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic pathways, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Phenylethylmalonamide: Shares a similar structure but differs in functional groups.
Benzylmalonamide: Another related compound with different substituents.
Hydroxymalonic acid derivatives: Compounds with similar core structures but varying side chains.
Uniqueness
2-benzyl-N1-hydroxy-N3-phenethylmalonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H20N2O3 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-benzyl-N-hydroxy-N'-(2-phenylethyl)propanediamide |
InChI |
InChI=1S/C18H20N2O3/c21-17(19-12-11-14-7-3-1-4-8-14)16(18(22)20-23)13-15-9-5-2-6-10-15/h1-10,16,23H,11-13H2,(H,19,21)(H,20,22) |
InChI Key |
GJBWQDWUWPUOOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(CC2=CC=CC=C2)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


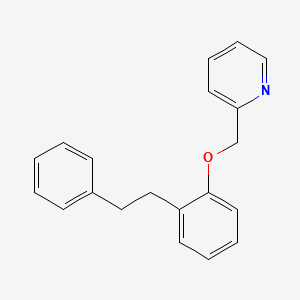
![2-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine](/img/structure/B10841498.png)
![2-[4-(1H-Indol-5-yl)-phenyl]-propionic acid](/img/structure/B10841506.png)
